molecular formula C21H21N5O B11140207 (1-methyl-1H-indol-2-yl)(4-[1,2,4]triazolo[4,3-a]pyridin-3-ylpiperidino)methanone

(1-methyl-1H-indol-2-yl)(4-[1,2,4]triazolo[4,3-a]pyridin-3-ylpiperidino)methanone

Cat. No.: B11140207
M. Wt: 359.4 g/mol
InChI Key: KEQGEILRUOPETB-UHFFFAOYSA-N
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Description

  • The compound you’ve mentioned is a complex heterocyclic molecule with an indole core and additional functional groups.
  • Indoles are significant in natural products, drugs, and cell biology due to their diverse biological properties.
  • This compound combines an indole moiety with a triazolopyridine and a piperidinomethanone group.
  • Preparation Methods

    • The synthetic routes for this compound can vary, but one approach involves the Fischer indole synthesis.
    • In this method, an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in methanol (MeOH).
    • The resulting tricyclic indole can then undergo further steps to yield the desired compound.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific functional groups present.
    • Major products could include derivatives with modified substituents on the indole ring or other parts of the molecule.
  • Scientific Research Applications

    • Indole derivatives find applications in cancer research, antimicrobial agents, and other therapeutic areas.
    • This compound might be explored for its potential as an anticancer agent or antimicrobial drug.
    • Researchers investigate its effects on specific cell lines and microbial targets.
  • Mechanism of Action

    • The compound likely exerts its effects through interactions with cellular targets.
    • It could affect pathways related to cell growth, apoptosis, or inflammation.
    • Detailed studies would be needed to identify specific molecular targets and pathways.
  • Comparison with Similar Compounds

    • Similar compounds include other indole derivatives with different substituents.
    • Highlighting its uniqueness would involve comparing its structure, properties, and potential applications to those of related molecules.

    Remember that this compound’s detailed properties and applications may vary based on specific modifications and research findings. For more in-depth information, consult scientific literature and studies

    Properties

    Molecular Formula

    C21H21N5O

    Molecular Weight

    359.4 g/mol

    IUPAC Name

    (1-methylindol-2-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

    InChI

    InChI=1S/C21H21N5O/c1-24-17-7-3-2-6-16(17)14-18(24)21(27)25-12-9-15(10-13-25)20-23-22-19-8-4-5-11-26(19)20/h2-8,11,14-15H,9-10,12-13H2,1H3

    InChI Key

    KEQGEILRUOPETB-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=CC=CC=C2C=C1C(=O)N3CCC(CC3)C4=NN=C5N4C=CC=C5

    Origin of Product

    United States

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